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molecular formula C18H17NO3 B8462399 4-benzyloxy-7-methoxy-8-methylquinoline N-oxide CAS No. 922520-02-3

4-benzyloxy-7-methoxy-8-methylquinoline N-oxide

Cat. No. B8462399
M. Wt: 295.3 g/mol
InChI Key: TWOFXACATQRASM-UHFFFAOYSA-N
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Patent
US08754106B2

Procedure details

POCl3 was added under inert atmosphere at −78° C. to 4-benzyloxy-7-methoxy-8-methylquinoline N-oxide (62, 2.5 g, 8.47 mmol). Then the reaction mixture was allowed to warm up to room temperature, then heated to reflux. After 35 min, the solution was cooled to room temperature and the excess of POCl3 was evaporated under reduced pressure. The residue was partitioned between ice-cooled water and AcOEt, dried (Na2SO4) and evaporated. The residue was triturated in ether, then filtered and successively washed with small portions of methanol and ether to give 2.4 g (90.4%) of the target product 63 as a white powder: m/z=314 (M+H)+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Yield
90.4%

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].[CH2:6]([O:13][C:14]1[C:23]2[C:18](=[C:19]([CH3:26])[C:20]([O:24][CH3:25])=[CH:21][CH:22]=2)[N+:17]([O-])=[CH:16][CH:15]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[CH2:6]([O:13][C:14]1[C:23]2[C:18](=[C:19]([CH3:26])[C:20]([O:24][CH3:25])=[CH:21][CH:22]=2)[N:17]=[C:16]([Cl:3])[CH:15]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=[N+](C2=C(C(=CC=C12)OC)C)[O-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the excess of POCl3 was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooled water and AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated in ether
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
successively washed with small portions of methanol and ether

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(=NC2=C(C(=CC=C12)OC)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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